molecular formula C12H23NO2Si2 B14563809 Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate CAS No. 61695-86-1

Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate

Cat. No.: B14563809
CAS No.: 61695-86-1
M. Wt: 269.49 g/mol
InChI Key: IVVQUMORSGQTLC-UHFFFAOYSA-N
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Description

Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.

Properties

CAS No.

61695-86-1

Molecular Formula

C12H23NO2Si2

Molecular Weight

269.49 g/mol

IUPAC Name

trimethylsilyl 2-(1-trimethylsilylpyrrol-3-yl)acetate

InChI

InChI=1S/C12H23NO2Si2/c1-16(2,3)13-8-7-11(10-13)9-12(14)15-17(4,5)6/h7-8,10H,9H2,1-6H3

InChI Key

IVVQUMORSGQTLC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CC(=C1)CC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate involves the reaction of trimethylchlorosilane with a suitable precursor under controlled conditions. A common method includes the use of sodium acetate, a solvent, and a phase transfer catalyst. The reaction is carried out at temperatures between 10-60°C, followed by distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography or mass spectrometry.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate involves the interaction of its trimethylsilyl groups with target molecules. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound’s large molecular volume and chemical inertness make it an effective protecting group in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate is unique due to its specific structure, which combines the properties of trimethylsilyl groups with the reactivity of a pyrrole ring. This combination allows for a wide range of applications in synthetic chemistry and material science.

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